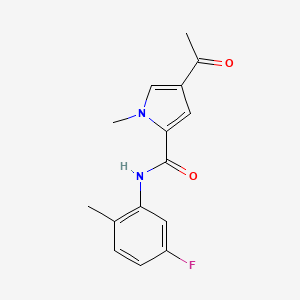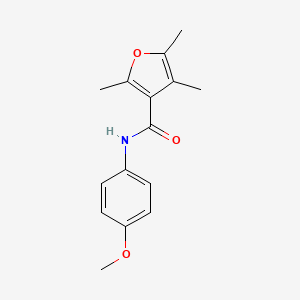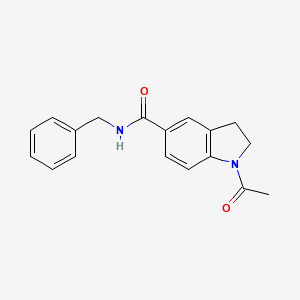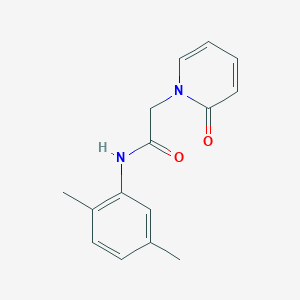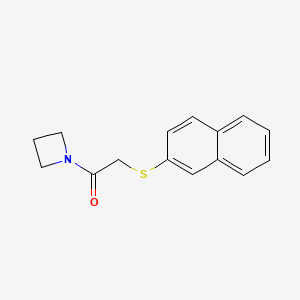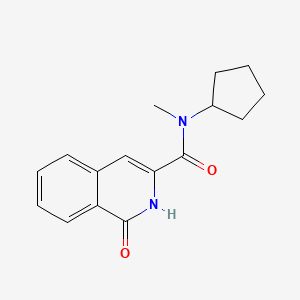
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide (abbreviated as CPIQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine and biology. CPIQ is a small molecule that belongs to the class of isoquinoline carboxamides and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood, but it has been proposed that the compound may act through multiple pathways to exert its biological effects. In cancer cells, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroprotection studies, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response genes. N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to exhibit several biochemical and physiological effects in various cell types and animal models. In cancer cells, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to induce cell cycle arrest, inhibit cell migration, and reduce the expression of oncogenes. In neuronal cells, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to increase the expression of antioxidant enzymes, reduce oxidative stress, and enhance neuronal survival. In addition, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for use in lab experiments, including its small size, ease of synthesis, and low toxicity. However, the compound also has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments. In addition, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has not been extensively tested in vivo, and more studies are needed to determine its efficacy and safety in animal models.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, including the investigation of its potential applications in other areas of medicine and biology, such as cardiovascular disease, diabetes, and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide and its interactions with other signaling pathways. The development of novel N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide derivatives with improved solubility and bioavailability may also be a promising area of research. Finally, the evaluation of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide in preclinical and clinical trials may provide valuable information on its safety and efficacy as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 1,2,3,4-tetrahydroisoquinoline and cyclopentanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction and cyclization to yield N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide. The synthesis of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been reported in several research articles, and the yield and purity of the compound depend on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been investigated for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and inflammation. In cancer research, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection studies, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to protect neurons from oxidative stress and prevent neuronal cell death. In addition, N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been investigated for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-7-3-4-8-12)16(20)14-10-11-6-2-5-9-13(11)15(19)17-14/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGARSVYJURVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

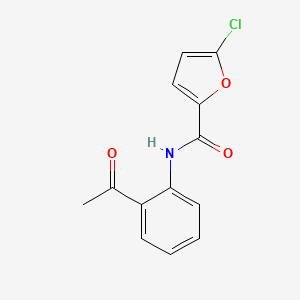

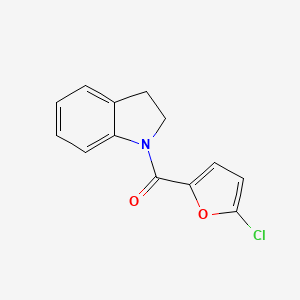
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)

